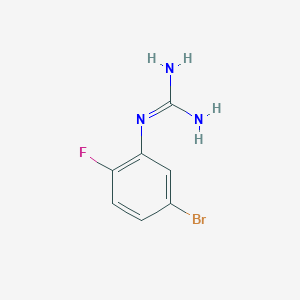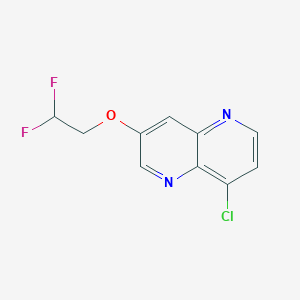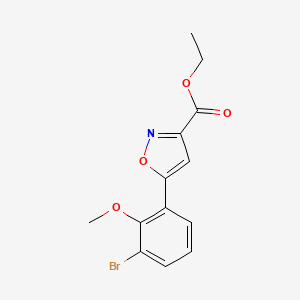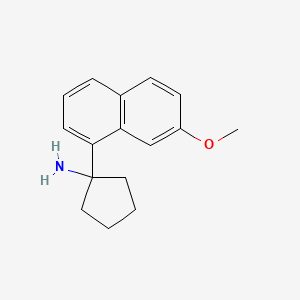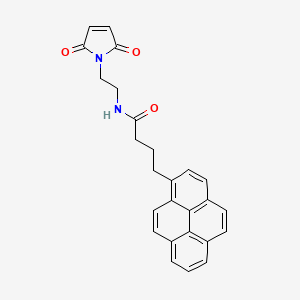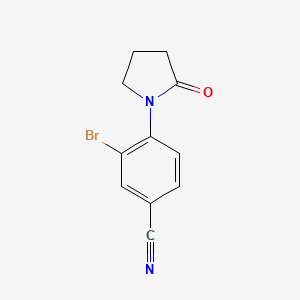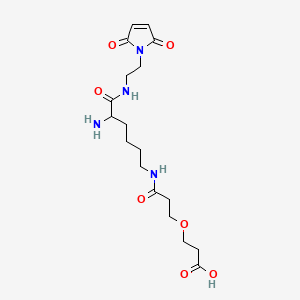
N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt is a compound that combines polyethylene glycol (PEG), lysine, and maleimide functionalities. This compound is often used in bioconjugation and drug delivery systems due to its ability to link various molecules through its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is reacted with an acid to form PEG1-acid.
Lysine Coupling: The PEG1-acid is then coupled with L-lysine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Maleimide Addition: The lysine-PEG conjugate is further reacted with maleimide to introduce the maleimide functionality.
Trifluoroacetic Acid (TFA) Salt Formation: The final product is converted into its TFA salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with acid under controlled conditions.
Automated Peptide Synthesis: Automated peptide synthesizers are used to couple PEG1-acid with L-lysine.
High-Throughput Maleimide Addition: High-throughput reactors facilitate the addition of maleimide to the lysine-PEG conjugate.
Purification and Crystallization: The final product is purified using chromatography and crystallized to obtain the TFA salt form.
Chemical Reactions Analysis
Types of Reactions
N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Amide Bond Formation: The carboxylic acid group of PEG1-acid can form amide bonds with amines.
Hydrolysis: The ester bonds in the compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Thiol-containing compounds such as cysteine or glutathione are common reagents.
Amide Bond Formation: Coupling reagents like DCC and NHS are used under mild conditions.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Major Products Formed
Thioether Bonds: Formed from the reaction of maleimide with thiols.
Amide Bonds: Formed from the reaction of carboxylic acids with amines.
Hydrolyzed Products: Result from the breakdown of ester bonds.
Scientific Research Applications
N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of bioconjugates and functionalized materials for various industrial applications.
Mechanism of Action
The mechanism of action of N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt involves its functional groups:
Maleimide Group: Reacts with thiol groups to form stable thioether bonds, facilitating the conjugation of biomolecules.
PEG Chain: Enhances the solubility and stability of the compound, allowing it to be used in aqueous environments.
Lysine Residue: Provides additional functional groups for further conjugation and modification.
Comparison with Similar Compounds
N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt is unique due to its combination of PEG, lysine, and maleimide functionalities. Similar compounds include:
N-(PEG2-acid)-L-Lysine-amido-Mal TFA salt: Contains a longer PEG chain, providing increased solubility.
N-(PEG1-acid)-L-Lysine-amido-Succinimide TFA salt: Uses succinimide instead of maleimide, offering different reactivity.
N-(PEG1-acid)-L-Lysine-amido-Biotin TFA salt: Contains biotin for applications in biotin-streptavidin systems.
These similar compounds highlight the versatility and adaptability of PEGylated lysine derivatives in various scientific and industrial applications.
Properties
Molecular Formula |
C18H28N4O7 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-[3-[[5-amino-6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]amino]-3-oxopropoxy]propanoic acid |
InChI |
InChI=1S/C18H28N4O7/c19-13(18(28)21-9-10-22-15(24)4-5-16(22)25)3-1-2-8-20-14(23)6-11-29-12-7-17(26)27/h4-5,13H,1-3,6-12,19H2,(H,20,23)(H,21,28)(H,26,27) |
InChI Key |
JYARUYKRCXJJKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCNC(=O)C(CCCCNC(=O)CCOCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


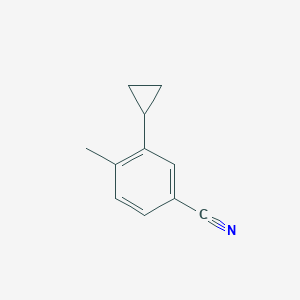
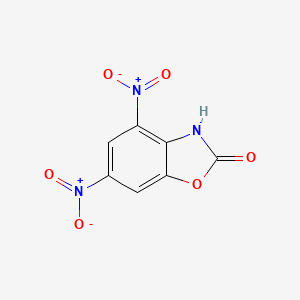
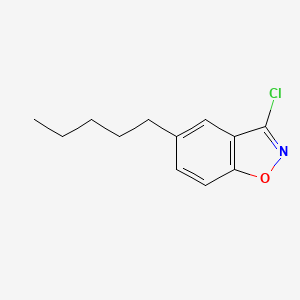
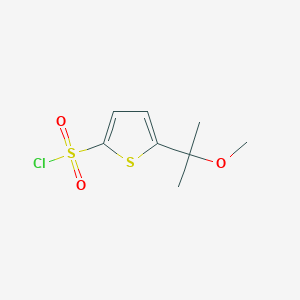
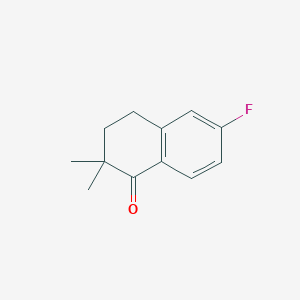
![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
